molecular formula C15H11BrO4 B2928278 4-Formyl-2-methoxyphenyl 4-bromobenzoate CAS No. 443908-04-1

4-Formyl-2-methoxyphenyl 4-bromobenzoate

Cat. No.: B2928278
CAS No.: 443908-04-1
M. Wt: 335.153
InChI Key: SGADULVTXBAEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formyl-2-methoxyphenyl 4-bromobenzoate is an organic compound with the molecular formula C15H11BrO4 It is a derivative of benzoic acid and is characterized by the presence of a formyl group, a methoxy group, and a bromine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromobenzoic acid with 4-formyl-2-methoxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 4-Formyl-2-methoxyphenyl 4-carboxybenzoate.

    Reduction: 4-Hydroxymethyl-2-methoxyphenyl 4-bromobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 4-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 4-bromobenzoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may influence the compound’s solubility and membrane permeability, while the bromine atom can participate in halogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Formyl-2-methoxyphenyl 4-bromobenzoate is unique due to the specific positioning of the formyl, methoxy, and bromine groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO4/c1-19-14-8-10(9-17)2-7-13(14)20-15(18)11-3-5-12(16)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGADULVTXBAEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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